Compound Description: N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide is a newly synthesized compound derived from the starting material duloxetine. It has been characterized using 1HNMR, IR, and MS techniques.
Compound Description: This compound exists in both crystalline and amorphous forms. The crystalline form has been characterized by powder X-ray diffraction, revealing characteristic peaks at specific 2θ angle values. The research emphasizes the absence of hydrocarbon solvents in this crystalline form and investigates its thermal properties using differential scanning calorimetry (DSC).
Compound Description: K-604, the hydrochloride salt of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, is a potent and selective inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1). It demonstrates a significant 229-fold selectivity for ACAT-1 over ACAT-2. K-604 exhibits remarkable aqueous solubility, reaching up to 19 mg/mL at pH 1.2, and improved oral absorption compared to its predecessor compound with a shorter linker. The compound's efficacy, safety, and pharmacokinetic profile led to its selection as a clinical candidate for treating diseases linked to ACAT-1 overexpression.
Compound Description: MF498 is a selective antagonist of the E prostanoid receptor 4 (EP4). It demonstrates efficacy in reducing inflammation in rodent models of rheumatoid arthritis and relieving joint pain in a guinea pig model of osteoarthritis. MF498 exhibits comparable efficacy to a selective cyclooxygenase-2 (COX-2) inhibitor and a microsomal prostaglandin E synthase-1 inhibitor. Importantly, it displays good tolerability with minimal gastrointestinal toxicity. MF498 also exhibits a moderate renal effect, reducing furosemide-induced natriuresis.
Relevance: While lacking the piperazine ring found in 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, MF498 features a sulfonyl-acetamide group within its structure. This shared motif highlights the potential of sulfonyl-acetamide derivatives in targeting different biological pathways, particularly those involved in inflammation and pain.
Compound Description: [(18)F]FPyBrA is a radiolabeled reagent designed for the incorporation of fluorine-18 into oligonucleotides. It utilizes a pyridinyl moiety for efficient fluorine-18 introduction via nucleophilic heteroaromatic substitution and a 2-bromoacetamide function for alkylating phosphorothioate monoester groups present in oligonucleotides. [(18)F]FPyBrA offers a valuable alternative to existing reagents for developing oligonucleotide-based radiopharmaceuticals for positron emission tomography (PET) imaging.
Relevance: Though not directly structurally related to 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, [(18)F]FPyBrA shares the presence of a fluoro-substituted aromatic ring and an acetamide group. This highlights the utility of acetamide derivatives in radiolabeling strategies for different biomolecules, emphasizing the versatility of this functional group in medicinal chemistry.
Compound Description: This compound, referred to as "lead 1" in the research, serves as a starting point for developing S100A2-p53 protein-protein interaction inhibitors. It exhibits modest growth inhibition activity against various human cancer cell lines, including pancreatic cancer cell lines.
Relevance: Compound 1 shares the piperazine ring and sulfonyl-acetamide group with 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide. It also features a 1,2,3-triazole moiety, highlighting the exploration of different heterocyclic rings linked to the piperazine core. This study focuses on optimizing the structure of Compound 1 to improve its anticancer activity, providing insights into structure-activity relationships for piperazine-sulfonyl-acetamide derivatives.
Compound Description: This compound serves as the starting point for a series of focused library syntheses aimed at identifying potent inhibitors of the S100A2-p53 protein-protein interaction. It shows modest growth inhibitory activity (∼50 μM) against the MiaPaCa-2 pancreatic cancer cell line. Modifications to various parts of its structure are explored to enhance its activity.
Relevance: This compound shares the core structure of a piperazine ring connected to a sulfonamide group and an acetamide moiety with 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide. The presence of a 1,2,3-triazole ring linked to the piperazine adds another layer of structural similarity. The study highlights the influence of substituents on different parts of the molecule, suggesting potential areas for structural modification in similar compounds.
Compound Description: 5l is a novel compound featuring an imidazo[2,1-b]thiazole scaffold. It exhibits promising cytotoxic activity against human cancer cell lines, particularly against MDA-MB-231, with an IC50 of 1.4 μM. Compound 5l also shows moderate inhibitory activity against VEGFR2.
Relevance: While lacking the sulfonyl group present in 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, compound 5l features a piperazine ring connected to a pyridinyl ring via an acetamide linker, demonstrating a similar arrangement of these key structural elements. This study emphasizes the exploration of diverse heterocyclic scaffolds, like imidazo[2,1-b]thiazole, in conjunction with piperazine and acetamide moieties for potential anticancer activity.
Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA)
Compound Description: VNO and VHA are two potential oxidative impurities of venetoclax, a BCL-2 inhibitor used for treating various blood cancers. VNO arises from venetoclax oxidation, while VHA forms via a [, ] Meisenheimer rearrangement of VNO. These impurities are considered relevant reference standards for manufacturing venetoclax API or tablets.
Relevance: Though structurally dissimilar to 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, these compounds are relevant due to their shared piperazine moiety and their focus on oxidative modifications. This highlights the potential susceptibility of similar compounds with piperazine rings to oxidative metabolism and the potential generation of related impurities.
Compound Description: M27 is a significant human metabolite of venetoclax, arising from oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. It is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4) and constitutes a disproportionate human metabolite.
Relevance: While lacking the acetamide group found in 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, M27 shares the presence of a piperazine ring, emphasizing the metabolic fate of this moiety. This study highlights the potential for oxidative metabolism and cyclization reactions involving the piperazine ring, suggesting similar metabolic pathways might be relevant for structurally related compounds.
Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It demonstrates a concentration-dependent reduction of Mcl-1 levels. In combination with Bcl2 inhibitors, Analog 24 synergistically induces apoptosis in pancreatic cancer cell lines, suggesting its potential as a sensitizing agent.
Relevance: Though lacking the piperazine ring found in 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, Analog 24 shares the acetamide group, highlighting the role of this functionality in interacting with different targets, specifically kinases in this case. This study showcases the potential of acetamide derivatives in modulating key cellular processes like apoptosis.
Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2). It effectively blocks orexin-A-induced calcium mobilization and completely antagonizes orexin-A's effects on the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA).
Relevance: EMPA shares the acetamide functionality with 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, albeit with different substituents attached to the nitrogen atom. This study highlights the potential of acetamide derivatives in targeting GPCRs, specifically orexin receptors, involved in regulating arousal and sleep-wake cycles.
Almorexant
Compound Description: Almorexant acts as a dual antagonist for both orexin 1 receptor (OX1) and OX2. It effectively promotes sleep in animals and humans without significantly disrupting sleep architecture. Almorexant exhibits high affinity for both hOX1 and hOX2 and displays a competitive antagonistic action at hOX1 and a non-competitive, long-lasting pseudo-irreversible antagonism at hOX2.
Relevance: Though structurally dissimilar to 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, Almorexant is relevant because it highlights the targeting of orexin receptors. This connection underscores the potential of exploring different chemical classes, including piperazine-sulfonyl-acetamides, for developing novel ligands with activity at these receptors.
Compound Description: Ranolazine is clinically used for the treatment of angina pectoris. It exhibits antiarrhythmic activity with potential atrio-selectivity, suggesting its possible use in treating atrial fibrillation.
Relevance: Ranolazine shares the piperazine-acetamide core structure with 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide. This shared motif underscores the versatility of piperazine-acetamide derivatives in targeting different therapeutic areas, including cardiovascular diseases and arrhythmias.
Compound Description: This compound, referred to as "compound 1", is a potent apoptosis-inducing agent and inhibitor of anti-apoptotic Bcl-2 family proteins. It has been investigated in various crystalline forms, including anhydrate, hydrate, solvate, hydrochloride salt, and sulfate salt, highlighting its potential as a pharmaceutical ingredient.
Afucosylated Anti-CD20 Antibody
Compound Description: This is a humanized antibody against CD20 with a significantly reduced fucose content in its oligosaccharides. It exhibits enhanced antibody-dependent cellular cytotoxicity (ADCC) compared to its fucosylated counterpart, demonstrating potential for treating cancers expressing CD20, such as lymphoma and lymphocytic leukemia.
Relevance: Although not a small molecule like 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, this antibody is relevant because it highlights the therapeutic potential of targeting CD20 in cancers. This connection suggests the potential exploration of small molecule approaches, including those based on piperazine-sulfonyl-acetamides, for developing novel therapeutic agents targeting CD20 or related pathways.
Relevance: This compound showcases a different approach to modulating metabolic stability by modifying the piperazine moiety, a key component also present in 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide. Understanding the susceptibility of piperazine to acetylation and strategies to prevent it might provide valuable insights for optimizing the metabolic profile of similar compounds.
Imazaquin (Ammonium salt of 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid)
Compound Description: Imazaquin is a herbicide that effectively controls sicklepod (Cassia obtusifolia) growth. Its efficacy is influenced by spray volume, plant growth stage, and the presence of soil-applied herbicides like vernolate and alachlor.
Relevance: Though not structurally related to 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, Imazaquin is relevant because it exemplifies the influence of external factors, like co-applied herbicides, on the efficacy of chemical agents. This highlights the importance of considering potential interactions and environmental factors when evaluating the performance of compounds, especially those intended for agricultural or environmental applications.
Compound Description: This compound is a potent inhibitor of the Bcl-2 family proteins, inducing apoptosis. Its solid dispersion formulations have been studied for oral administration, emphasizing its potential as a therapeutic agent.
Compound Description: [18F]FE@SUPPY is a positron emission tomography (PET) tracer investigated for its metabolic properties both in vitro and in vivo. It contains an ester bond that is susceptible to hydrolysis by carboxylesterase enzymes. The metabolic profile of this tracer has been studied using liver microsomes and plasma from human and rat sources.
Relevance: While structurally distinct from 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, this compound shares the presence of a fluoro-substituted aromatic ring. The research highlights the importance of understanding the metabolic fate of PET tracers, including those containing fluorine-18, to ensure accurate interpretation of imaging data. This emphasizes the need for thorough metabolic characterization of new chemical entities, including those with structural features similar to 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide.
Compound Description: Flufenacet is a selective herbicide used for controlling various weeds. It is often formulated in combination with other herbicides and safeners to enhance its efficacy and reduce crop damage.
Relevance: Flufenacet shares the acetamide functionality with 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, although the overall structures are quite different. This study emphasizes the versatility of acetamide derivatives in designing compounds with diverse biological activities, ranging from herbicides to pharmaceutical agents.
Compound Description: This compound is a key component of synergistic herbicidal compositions. It is often combined with other herbicides to enhance its effectiveness against various weeds.
Relevance: Although structurally distinct from 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, this compound highlights the concept of synergistic action between different herbicides. This knowledge is relevant when considering potential applications of 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide or its derivatives in agricultural settings, as interactions with other chemicals might influence their activity and efficacy.
Compound Description: XR510 is a balanced antagonist of both angiotensin II receptor subtypes (AT1 and AT2) with subnanomolar affinity for both receptors. It demonstrates strong blood pressure-lowering activity in animal models of hypertension.
Relevance: While lacking the piperazine ring present in 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, XR510 shares the presence of a sulfonamide group and a pyridinyl ring. This study highlights the potential of incorporating sulfonamide and pyridinyl moieties into different structural frameworks for targeting GPCRs, particularly those involved in cardiovascular regulation.
Overview
2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, with the CAS number 1351610-18-8, is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that incorporates both a fluorinated aromatic ring and a piperazine moiety, which are often associated with pharmacological activity. Its molecular formula is C21H23FN4O3, and it has a molecular weight of 398.4 g/mol.
Source and Classification
This compound is classified within the broader category of piperazine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the pyridinyl and sulfonyl groups enhances its potential interactions with biological targets, making it a candidate for further pharmacological studies.
Synthesis Analysis
Methods
The synthesis of 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves several key steps:
Formation of the Piperazine Derivative: The initial step generally includes the reaction of piperazine with pyridine derivatives to create a piperazine-pyridine conjugate.
Sulfonylation: The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of base to yield the desired sulfonamide derivative.
Acetylation: Finally, acetic anhydride or acetyl chloride can be used to acetylate the amine group, forming the final product.
Technical Details
The synthesis may involve various solvents such as dimethylformamide or ethanol, and techniques like refluxing or microwave-assisted synthesis can be employed to enhance yields and reduce reaction times.
Molecular Structure Analysis
Structure
The molecular structure of 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can be depicted as follows:
C21H23FN4O3
This structure consists of:
A fluorophenoxy group that contributes to lipophilicity.
A piperazine ring that provides flexibility and potential interaction sites.
A sulfonamide linkage that may enhance solubility and biological activity.
Data
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for amides and sulfonamides, including:
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the formation of carboxylic acids.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Reduction Reactions: The compound may also be susceptible to reduction under specific conditions, particularly at the carbonyl group.
Technical Details
Reactions involving this compound should be conducted under controlled conditions to avoid degradation or unwanted side reactions.
Mechanism of Action
The mechanism of action for 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is not explicitly defined in literature but can be hypothesized based on its structural components:
Receptor Binding: The piperazine moiety may interact with neurotransmitter receptors or other protein targets due to its structural similarity to known ligands.
Inhibition Mechanism: The sulfonamide group could inhibit enzymes involved in metabolic pathways relevant to disease processes.
Fluorine Substitution Effects: The presence of fluorine may enhance binding affinity by stabilizing interactions through halogen bonding or increasing lipophilicity.
Physical and Chemical Properties Analysis
Physical Properties
While specific physical properties such as melting point and boiling point are not provided, general expectations based on similar compounds suggest moderate solubility in organic solvents and limited solubility in water due to its lipophilic character.
Chemical Properties
The chemical stability of this compound is likely influenced by the presence of both electron-withdrawing (fluorine) and electron-donating (piperazine) groups, which could affect reactivity under various conditions.
Applications
The primary applications of 2-(2-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide lie in medicinal chemistry:
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurological disorders or cancer.
Biological Research: Its unique structure makes it suitable for studies investigating receptor interactions and enzyme inhibition mechanisms.
Potential Therapeutic Uses: Given its structural features, it could be explored for anti-cancer or anti-inflammatory therapies based on preliminary studies of related compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.